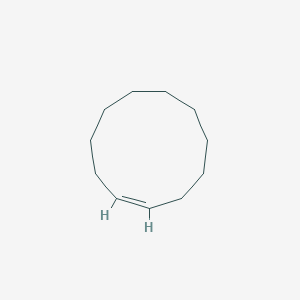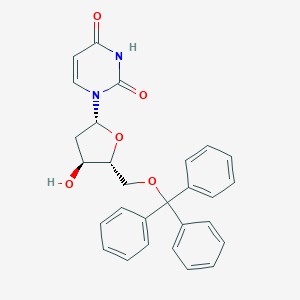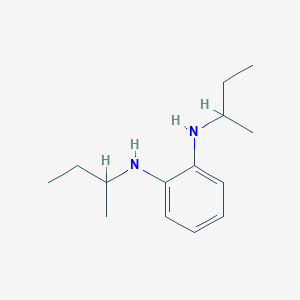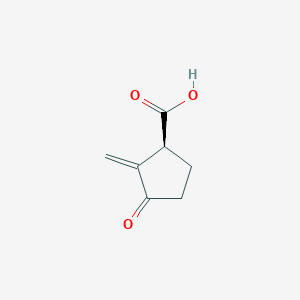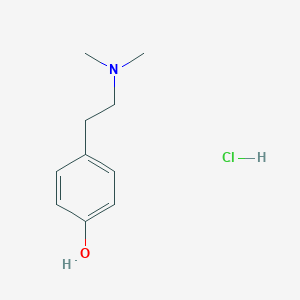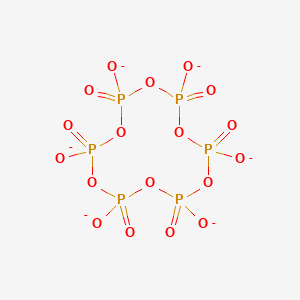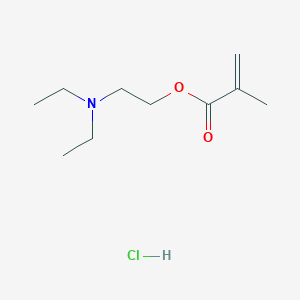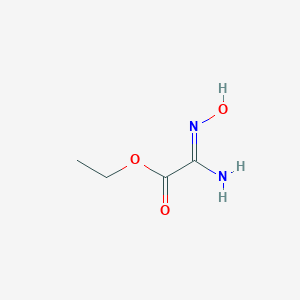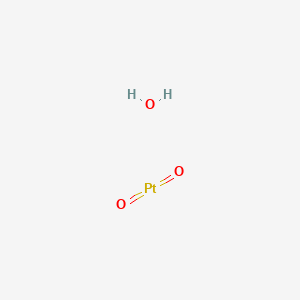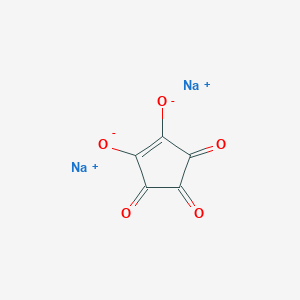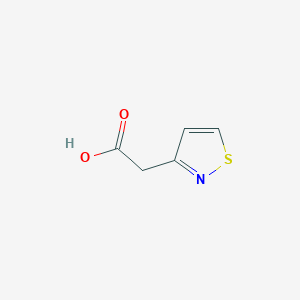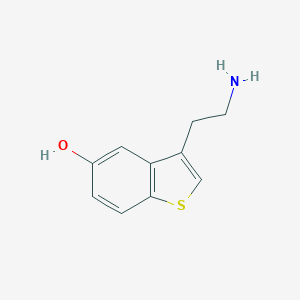![molecular formula C12H20O3 B076029 [(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate CAS No. 10309-65-6](/img/structure/B76029.png)
[(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate, commonly known as menthol, is a cyclic terpene alcohol with a minty flavor and cooling sensation. Menthol is widely used in various products such as cosmetics, pharmaceuticals, and food as a flavoring agent and a cooling agent.
Wirkmechanismus
Menthol acts on the transient receptor potential (TRP) channels, specifically on the TRPM8 channel, which is responsible for the sensation of cold. Menthol binds to the TRPM8 channel and activates it, leading to the influx of calcium ions into the cell. This influx of calcium ions leads to the depolarization of the cell and the generation of an action potential, which is responsible for the sensation of cold.
Biochemische Und Physiologische Effekte
Menthol has been found to have various biochemical and physiological effects. Menthol has been found to have an anti-inflammatory effect by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Menthol has also been found to have an analgesic effect by activating the TRPM8 channel and inhibiting the transmission of pain signals. Menthol has been found to have an antitussive effect by suppressing the cough reflex. Menthol has also been found to have an antipruritic effect by blocking the itch sensation.
Vorteile Und Einschränkungen Für Laborexperimente
Menthol has several advantages for lab experiments. Menthol is readily available and is relatively inexpensive. Menthol is also stable and has a long shelf life. Menthol is also easy to handle and has low toxicity. However, menthol has some limitations for lab experiments. Menthol has a strong odor, which can interfere with the experimental results. Menthol can also cause irritation to the skin and eyes, which can be a safety hazard.
Zukünftige Richtungen
There are several future directions for the research on menthol. One direction is to study the effect of menthol on the immune system. Menthol has been found to have an anti-inflammatory effect, and further research can be done to explore its immunomodulatory effects. Another direction is to study the effect of menthol on the gastrointestinal system. Menthol has been found to have a relaxant effect on the smooth muscles, and further research can be done to explore its effect on the gastrointestinal system. Additionally, research can be done to explore the effect of menthol on the central nervous system, as menthol has been found to have a calming effect.
Conclusion:
In conclusion, menthol is a cyclic terpene alcohol with various pharmacological properties. Menthol has been extensively studied for its anti-inflammatory, analgesic, antitussive, and antipruritic effects. Menthol acts on the TRPM8 channel and has a positive effect on the respiratory system. Menthol has several advantages for lab experiments, but also has some limitations. Future research can be done to explore the immunomodulatory, gastrointestinal, and central nervous system effects of menthol.
Synthesemethoden
Menthol can be synthesized by the hydrogenation of thymol or by the isomerization of limonene. The hydrogenation of thymol is the most commonly used method for the commercial production of menthol. In this process, thymol is hydrogenated in the presence of a catalyst such as palladium on carbon to form menthol.
Wissenschaftliche Forschungsanwendungen
Menthol has been extensively studied for its various pharmacological properties. Menthol has been found to have anti-inflammatory, analgesic, antitussive, and antipruritic effects. Menthol has also been found to have a positive effect on the respiratory system, as it can act as a bronchodilator and can help in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Eigenschaften
CAS-Nummer |
10309-65-6 |
|---|---|
Produktname |
[(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate |
Molekularformel |
C12H20O3 |
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
[(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate |
InChI |
InChI=1S/C12H20O3/c1-7(13)15-10-5-8-9(11(8,2)3)6-12(10,4)14/h8-10,14H,5-6H2,1-4H3/t8-,9+,10-,12-/m1/s1 |
InChI-Schlüssel |
ULLVLQDHBOHWGJ-DTHBNOIPSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1C[C@@H]2[C@@H](C2(C)C)C[C@@]1(C)O |
SMILES |
CC(=O)OC1CC2C(C2(C)C)CC1(C)O |
Kanonische SMILES |
CC(=O)OC1CC2C(C2(C)C)CC1(C)O |
Andere CAS-Nummern |
28435-84-9 10309-65-6 |
Synonyme |
[1S-(1alpha,3beta,4alpha,6alpha)]-3-hydroxy-3,7,7-trimethylbicyclo[4.1.0]hept-4-yl acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(dimethylamino)ethyl]methacrylamide](/img/structure/B75950.png)

